molecular formula C19H22N2O5 B577989 4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid CAS No. 1245647-24-8

4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid

Cat. No.: B577989
CAS No.: 1245647-24-8
M. Wt: 358.394
InChI Key: HQVUMWOVZMGZNI-UHFFFAOYSA-N
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Description

4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid is an organic compound with a complex structure that includes a benzyl group, a nitrophenoxy group, and an amino butanoic acid moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:

    Etherification: The reaction of 4-nitrophenol with an appropriate alkyl halide to form 4-nitrophenoxyalkane.

    Amidation: The reaction of the 4-nitrophenoxyalkane with an amino acid derivative to form the desired product.

Industrial Production Methods

Industrial production methods for this compound may involve optimization of the above synthetic routes to increase yield and purity. This can include the use of catalysts, controlled reaction conditions, and purification techniques such as recrystallization and chromatography.

Chemical Reactions Analysis

Types of Reactions

4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid can undergo various chemical reactions, including:

    Oxidation: The nitro group can be reduced to an amino group under appropriate conditions.

    Reduction: The compound can be reduced to form different derivatives.

    Substitution: The benzyl group can be substituted with other functional groups.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and hydrogen gas (H2) in the presence of a catalyst can be used.

    Substitution: Various nucleophiles can be used for substitution reactions, depending on the desired product.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, reduction of the nitro group can yield an amino derivative, while substitution reactions can introduce new functional groups to the benzyl moiety.

Scientific Research Applications

4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid has several scientific research applications, including:

    Chemistry: Used as a building block for the synthesis of more complex molecules.

    Biology: Studied for its potential biological activity and interactions with biomolecules.

    Medicine: Investigated for its potential therapeutic properties and as a precursor for drug development.

    Industry: Utilized in the production of specialty chemicals and materials.

Mechanism of Action

The mechanism of action of 4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid involves its interaction with specific molecular targets and pathways. The nitro group can participate in redox reactions, while the amino and carboxylic acid groups can form hydrogen bonds and ionic interactions with biological molecules. These interactions can modulate the activity of enzymes, receptors, and other proteins, leading to various biological effects.

Comparison with Similar Compounds

Similar Compounds

    4-(Benzyl(2-(4-aminophenoxy)ethyl)amino)butanoic acid: Similar structure but with an amino group instead of a nitro group.

    4-(Benzyl(2-(4-methoxyphenoxy)ethyl)amino)butanoic acid: Similar structure but with a methoxy group instead of a nitro group.

Uniqueness

4-(Benzyl(2-(4-nitrophenoxy)ethyl)amino)butanoic acid is unique due to the presence of the nitro group, which imparts distinct chemical reactivity and potential biological activity. The combination of the benzyl, nitrophenoxy, and amino butanoic acid moieties also contributes to its unique properties and applications.

Properties

IUPAC Name

4-[benzyl-[2-(4-nitrophenoxy)ethyl]amino]butanoic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C19H22N2O5/c22-19(23)7-4-12-20(15-16-5-2-1-3-6-16)13-14-26-18-10-8-17(9-11-18)21(24)25/h1-3,5-6,8-11H,4,7,12-15H2,(H,22,23)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HQVUMWOVZMGZNI-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)CN(CCCC(=O)O)CCOC2=CC=C(C=C2)[N+](=O)[O-]
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C19H22N2O5
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70697123
Record name 4-{Benzyl[2-(4-nitrophenoxy)ethyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

358.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

1245647-24-8
Record name 4-{Benzyl[2-(4-nitrophenoxy)ethyl]amino}butanoic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70697123
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

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